6-chloro-4-(phenylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a benzene ring bonded to a sulfonyl group
Preparation Methods
One common synthetic route involves the use of electrophilic aromatic substitution reactions to introduce the benzenesulfonyl group onto a benzene ring . The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The pathways involved in its mechanism of action can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzenesulfonyl derivatives and benzoxazine compounds. These compounds share structural similarities but may differ in their functional groups and specific applications. For example:
Benzenesulfonyl derivatives: Compounds like 3- { [4- (but-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol have similar sulfonyl groups but different substituents on the benzene ring.
Benzoxazine compounds: Other benzoxazine derivatives may have different substituents on the benzoxazine ring, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H23ClN2O5S |
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Molecular Weight |
487.0 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-N-(3-propan-2-yloxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O5S/c1-16(2)31-19-8-6-7-18(14-19)26-24(28)23-15-27(21-13-17(25)11-12-22(21)32-23)33(29,30)20-9-4-3-5-10-20/h3-14,16,23H,15H2,1-2H3,(H,26,28) |
InChI Key |
CXAMIDRXBVFSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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